5-Methoxy-2-allylphenol
Description
Contextualization within Contemporary Phenolic Compound Research
Phenolic compounds represent a vast and diverse class of molecules that are a focal point of contemporary chemical research. Scientists have been actively developing new synthetic methodologies for the selective functionalization of the phenolic scaffold due to the wide range of biological activities these compounds exhibit. acs.org Research into phenolic compounds often investigates their potential as antioxidants, which can protect biological systems from oxidative stress. smolecule.com
Within this broad context, 2-allylphenol (B1664045) derivatives, including 5-Methoxy-2-allylphenol, are subjects of specific investigation. Studies indicate that these derivatives possess significant antifungal properties, positioning them as compounds of interest for agricultural applications. smolecule.commdpi.comresearchgate.net The reactivity of the allyl group and the electronic influence of the methoxy (B1213986) and hydroxyl groups on the aromatic ring make these structures versatile platforms for synthetic modification and for studying structure-activity relationships. smolecule.commdpi.com
Significance of this compound in Natural Product Chemistry
This compound holds significance as a naturally occurring compound. It has been identified as a natural product within Pinus contorta (lodgepole pine). nih.govsmolecule.com Its chemical architecture is related to other well-known natural phenylpropanoids, such as eugenol (B1671780) (2-methoxy-4-allylphenol), a major constituent of clove oil. mdpi.comresearchgate.net
The structural motif of 2-allylphenols serves as a valuable precursor in the synthesis of other complex natural product skeletons. For instance, the 2,3-dihydrobenzofuran (B1216630) core, which is found in a multitude of natural products displaying anti-HIV, anticancer, and anti-inflammatory activities, can be synthesized through photoinduced cascade reactions of 2-allylphenol derivatives. acs.orgnih.gov This connection underscores the importance of compounds like this compound as building blocks in the synthesis of biologically active molecules.
Current Research Trajectories and Scope for this compound and Related Structures
Current research on this compound and its structural relatives is multifaceted, primarily focusing on synthesis and biological activity.
Synthetic Innovations: A significant research trajectory involves the development of novel synthetic methods. Recent studies have demonstrated the use of visible light to drive the transformation of 2-allylphenol derivatives into 2,3-dihydrobenzofurans. acs.orgnih.gov In one such study, this compound was used as a reactant in a photoinduced cascade reaction to produce 5-Methoxy-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran. acs.orgnih.gov Another area of synthetic exploration is the palladium-catalyzed hydroesterification of 2-allylphenols to create seven-membered lactones, a reaction that avoids the use of toxic carbon monoxide gas. rsc.org
Antifungal Activity and Structure-Activity Relationship (SAR) Studies: There is a strong focus on the antifungal properties of 2-allylphenol derivatives against various plant pathogens, such as Botrytis cinerea and Phytophthora cinnamomi. mdpi.commdpi.com Research has shown that the antifungal efficacy is highly dependent on the chemical structure. researchgate.netmdpi.com For example, converting the hydroxyl group of 2-allylphenol into a methoxy or acetyl group can dramatically increase mycelial growth inhibition against B. cinerea. researchgate.netmdpi.com Furthermore, the position of other substituents, such as a nitro group, on the aromatic ring significantly influences the antifungal strength. mdpi.commdpi.com These SAR studies are crucial for designing new and more effective potential fungicides for agricultural use. mdpi.comresearchgate.net
The table below summarizes findings from a study on the antifungal activity of various 2-allylphenol derivatives against Phytophthora cinnamomi, illustrating the impact of structural modifications on biological activity.
| Compound | Substituents | Activity (EC₅₀ in µg/mL) |
|---|---|---|
| 2-allylphenol | -H | >100 |
| 1-Allyl-2-methoxybenzene | -OCH₃ (replaces -OH) | Inactive |
| 2-Allyl-6-nitrophenol | -NO₂ at position 6 | 21.0 |
| 2-Allyl-4-nitrophenol | -NO₂ at position 4 | 10.0 |
| 1-Allyl-2-methoxy-3-nitrobenzene | -OCH₃, -NO₂ at position 3 | 100.0 |
| 1-Allyl-2-methoxy-5-nitrobenzene | -OCH₃, -NO₂ at position 5 | 29.0 |
Data from a study on in vitro growth inhibition against Phythopthora cinnamomi. mdpi.com
Biochemical Interactions: At a molecular level, research indicates that derivatives of 2-allylphenol can modulate enzyme activity and inhibit specific gene expressions in fungi, affecting their growth and survival. smolecule.com In silico molecular docking studies have also been employed to investigate the binding affinity of related compounds, such as those found in Piper betel leaf extract, to key bacterial proteins, suggesting potential mechanisms of action. wjbphs.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-methoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(12-2)7-10(8)11/h3,5-7,11H,1,4H2,2H3 |
InChI Key |
MKJJSXMKFUCBAM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CC=C)O |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Research of 5 Methoxy 2 Allylphenol
Identification and Characterization in Botanical Extracts
The identification of 5-Methoxy-2-allylphenol in plant extracts is primarily achieved through modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool used to separate, identify, and quantify the individual components of a complex mixture. wjbphs.comresearchgate.net This method, along with others like nuclear magnetic resonance (NMR) spectroscopy, allows for the precise structural elucidation of the compound. researchgate.net
Presence in Pinus contorta Species
Research has confirmed the presence of this compound in Pinus contorta, commonly known as lodgepole pine. nih.gov This coniferous tree is widespread across western North America, thriving in diverse environments from coastal regions to subalpine forests. usda.govwikipedia.org The identification of this compound within Pinus contorta contributes to the broader understanding of the chemical composition of this ecologically significant pine species. While the presence is documented, detailed studies on the concentration and specific function of this compound within the various subspecies of Pinus contorta remain an area for further investigation.
Table 1: Botanical Source and Identification of this compound
| Botanical Species | Family | Common Name | Confirmed Presence of this compound |
|---|---|---|---|
| Pinus contorta | Pinaceae | Lodgepole Pine | Yes nih.gov |
| Piper betel | Piperaceae | Betel Leaf | Yes wjbphs.com |
Detection in Piper betel Leaves
This compound has also been detected in the leaves of Piper betel, a climbing vine native to Southeast Asia. wjbphs.com The leaves of this plant are well-known for their use in traditional practices and contain a variety of bioactive compounds. rroij.comabap.co.in In a study analyzing the methanolic extract of Piper betel leaves, GC-MS analysis identified this compound as one of the constituent phytochemicals. wjbphs.comresearchgate.net This finding is significant as it adds to the list of known phenolic compounds present in betel leaves, which are recognized for their aromatic and bioactive properties. abap.co.insci-hub.se
Methodologies for Natural Product Isolation
The isolation of this compound from its natural botanical sources involves a series of extraction and purification steps. The initial step is typically a solvent extraction of the plant material.
A common approach begins with the maceration of the dried and powdered plant material, such as Piper betel leaves, in a solvent like methanol (B129727). wjbphs.comaascit.org This process allows the soluble compounds, including this compound, to be drawn out from the plant matrix. Following maceration, the mixture is filtered to separate the solid plant debris from the liquid extract. wjbphs.com
To concentrate the desired compounds, the solvent is then removed from the filtrate, often using a rotary evaporator. wjbphs.com This yields a crude extract containing a mixture of phytochemicals. Further purification is necessary to isolate individual compounds.
Column chromatography is a widely used technique for the separation of compounds from a complex mixture. aascit.orgnatpro.com.vn The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds travel through the column at different rates depending on their chemical properties and their affinity for the stationary and mobile phases, allowing for their separation. natpro.com.vn Fractions are collected and analyzed, often using techniques like thin-layer chromatography (TLC), to identify those containing the target compound. natpro.com.vn By employing these methodologies, pure or semi-pure samples of this compound can be obtained for further structural characterization and research.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Eugenol (B1671780) |
| Chavibetol |
| Chavicol |
| Estragole |
| Methyl eugenol |
| Hydroxycatechol |
Synthetic Methodologies and Mechanistic Organic Chemistry of 5 Methoxy 2 Allylphenol
De Novo Synthesis Approaches to 5-Methoxy-2-allylphenol
De novo synthesis of this compound typically involves the construction of the molecule from simpler, readily available precursors. The primary challenge lies in controlling the regiochemistry of the allylation step on the methoxy-substituted phenol (B47542) core.
The direct introduction of an allyl group onto a phenolic ring, known as C-allylation, must compete with the typically more favorable O-allylation. Furthermore, when C-allylation does occur, it can lead to a mixture of ortho and para isomers. For a precursor like 3-methoxyphenol, allylation can occur at the C2, C4, or C6 positions. Achieving selectivity for the C2 position to form this compound is a significant synthetic hurdle.
Several strategies have been developed to achieve ortho-selective allylation of phenols. Transition-metal catalysis, particularly with palladium or molybdenum, has been shown to direct the allyl group to the ortho position. For instance, molybdenum-catalyzed ortho-selective allylation of phenol with allyl acetate (B1210297) can yield a mixture of mono- and bis-allylated products with high ortho-selectivity. mcmaster.ca Lewis acid catalysts, such as B(C₆H₅)₃, have also been employed to catalyze the reaction of phenols with dienes, favoring the ortho-allylated product, though the formation of some para-isomer is often unavoidable. mcmaster.ca Another approach involves using heterogeneous reagents like alumina (B75360) to direct the ortho-allylation, mimicking the efficiency and selectivity of enzymatic reactions. mcmaster.ca
The table below summarizes different catalytic approaches for the ortho-allylation of phenols, which are foundational for the regioselective synthesis of compounds like this compound.
| Catalyst/Reagent | Allyl Source | Key Feature | Ref. |
| Molybdenum complexes | Allyl acetate | High ortho-selectivity, no para-allylation observed. | mcmaster.ca |
| B(C₆H₅)₃ (Lewis Acid) | Diene | Major product is ortho-allylated phenol. | mcmaster.ca |
| Alumina | Allyl halides | Heterogeneous system promoting ortho-selectivity. | mcmaster.ca |
| π-allyl palladium complex | Not specified | This strategy resulted in para-allylation products only. | mcmaster.ca |
Phenolic O-methylation is a critical step in synthetic pathways where the hydroxyl group of a precursor needs to be protected or converted to a methoxy (B1213986) group as required in the final target. In the context of synthesizing this compound, a plausible route could involve the methylation of a dihydric phenol precursor at a specific position.
Traditional methylation reagents like dimethyl sulfate (B86663) and methyl halides are effective but are also highly toxic. Modern synthetic chemistry leans towards greener alternatives. Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent. researchgate.net The methylation of phenols with DMC can be performed under relatively mild conditions, often catalyzed by a base such as potassium carbonate, and may be facilitated by phase-transfer catalysts (PTC) like tetra-butyl ammonium (B1175870) bromide (TBAB). researchgate.net This method offers high yields and selectivity, and the catalysts can often be recovered and reused. researchgate.net For example, the methylation of eugenol (B1671780), an isomer of the target compound, proceeds in high yield using DMC. researchgate.net
| Methylating Agent | Catalyst/Conditions | Advantages | Ref. |
| Dimethyl sulfate | Base (e.g., NaOH, K₂CO₃) | High reactivity, effective. | researchgate.net |
| Methyl halides | Base (e.g., K₂CO₃) | Common reagent. | researchgate.net |
| Dimethyl Carbonate (DMC) | K₂CO₃, TBAB, 90-100 °C | Green reagent, high yield, mild conditions. | researchgate.net |
The most common and powerful method for synthesizing ortho-allylphenols is the aromatic Claisen rearrangement. wikipedia.orglibretexts.org This reaction involves the thermal or Lewis acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl phenyl ether. The synthesis begins with the O-allylation of a phenol (e.g., 3-methoxyphenol) via a Williamson ether synthesis to form the corresponding allyl ether. Upon heating, this ether rearranges to predominantly the ortho-allylphenol. libretexts.org
The regioselectivity of the Claisen rearrangement is strongly influenced by the electronic nature of substituents on the aromatic ring. For meta-substituted allyl phenyl ethers, such as 3-methoxyphenyl (B12655295) allyl ether, the rearrangement can theoretically yield two different ortho-isomers (2-allyl and 6-allyl) and a para-isomer (4-allyl). Electron-donating groups, such as a methoxy group at the meta-position, tend to direct the rearrangement preferentially to the para-position (C4). wikipedia.org However, ortho-rearrangement still occurs, and the ratio of products is sensitive to reaction conditions. Studies on meta-substituted systems show that an electron-donating group favors the formation of the isomer where the allyl group migrates to the ortho-position further away from the substituent (C6), although the effect can be modest. stackexchange.com
Recent advancements have utilized microreactors to perform Claisen rearrangements more efficiently. The excellent heat transfer in microreactors prevents local overheating, leading to higher yields, fewer impurities, and significantly shorter reaction times compared to conventional methods. rsc.org
| Substrate | Conditions | Major Product(s) | Key Finding | Ref. |
| Allyl m-methoxyphenyl ether | Thermal | Mixture of 2-allyl, 6-allyl, and 4-allyl products | Electron-donating groups at the meta-position influence the ortho/para selectivity. wikipedia.org | wikipedia.org |
| Allyl p-methoxyphenyl ether | Microreactor, 220 °C | 2-Allyl-4-methoxyphenol | Quantitative yield achieved in a short time without solvent. rsc.org | rsc.org |
Synthesis of this compound Derivatives and Analogues
This compound serves as a versatile precursor for the synthesis of a wide array of derivatives and more complex molecular architectures, including fused heterocyclic systems.
The phenolic hydroxyl and the allyl double bond are the primary sites for functionalization.
Etherification: The phenolic hydroxyl group can be readily converted to an ether. This reaction is typically carried out under basic conditions (using a base like NaH or K₂CO₃ to form the phenoxide) followed by reaction with an alkyl halide.
Nitration: Electrophilic aromatic substitution, such as nitration, on the this compound ring is directed by three functional groups. The powerful activating and ortho-, para-directing hydroxyl and methoxy groups, along with the less activating allyl group, make regioselectivity a challenge. Nitration of substituted phenols is often achieved using nitric acid under various conditions, sometimes with solid catalysts to improve selectivity and create milder reaction protocols. arkat-usa.org For electron-rich phenols, solid-phase nitration using reagents like Mg(NO₃)₂ on silica (B1680970) gel can be an effective and safer alternative to traditional mixed-acid methods. scirp.org
Acetylation: The hydroxyl group can be easily acetylated to form an acetate ester using reagents like acetic anhydride (B1165640) or acetyl chloride, usually in the presence of a base like pyridine (B92270) or triethylamine. This reaction is often used as a method of protecting the hydroxyl group. The synthesis of acetate esters from the isomeric eugenol (4-allyl-2-methoxyphenol) is well-documented and proceeds in high yield. neliti.com
The ortho-allylphenol moiety is an ideal precursor for the synthesis of 2,3-dihydrobenzofuran (B1216630) ring systems, which are common motifs in natural products. This transformation involves an intramolecular cyclization reaction.
One modern approach is a light-driven protocol where the in situ generated phenolate (B1203915) anion undergoes a photochemical cascade reaction to yield densely functionalized 2,3-dihydrobenzofurans under mild conditions. nih.govacs.org This method has been successfully applied to 2-allylphenol (B1664045) derivatives, including those with methoxy substituents. nih.govacs.org
Palladium-catalyzed intramolecular carboalkoxylation is another powerful strategy. This method couples 2-allylphenol derivatives with aryl triflates to generate a wide range of substituted 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov The mechanism often proceeds through an anti-oxypalladation of the alkene. nih.gov
The table below details examples of 2,3-dihydrobenzofuran synthesis from substituted 2-allylphenol precursors.
| Precursor | Reagent/Conditions | Product | Yield | Ref. |
| Phenol 1e (a 2-allyl-4-methoxyphenol) | Sulfone 2g, Blue LEDs, 360 min | 5-Methoxy-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran | 31% | nih.govacs.org |
| 2-Allylphenol | PhOTf, LiOtBu, Pd(OAc)₂, Ligand, 98 °C | 2-Benzyl-2,3-dihydrobenzofuran | Good | nih.gov |
| 2-Allylphenols | Chalcogenides, I₂/SnCl₂, Blue LEDs | 2,3-Chalcogenil-dihydrobenzofuran | Good to Excellent | mdpi.com |
Transition Metal-Catalyzed Coupling Reactions for Allylphenol Construction
The synthesis of allylphenols, including this compound, can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comeie.gr Catalysts based on metals like palladium (Pd), nickel (Ni), and copper (Cu) are frequently employed. researchgate.netumb.edu
One of the primary strategies involves the allylation of a corresponding methoxyphenol precursor. Palladium-catalyzed reactions are particularly prominent. eie.grresearchgate.net The general mechanism often involves the oxidative addition of an allylic electrophile to a low-valent transition metal complex (e.g., Pd(0)). This is followed by the reaction with the phenol nucleophile (or its corresponding phenoxide) and subsequent reductive elimination to yield the allyl phenol product and regenerate the catalyst. universiteitleiden.nl
Various named reactions can be adapted for this purpose, including variations of the Suzuki-Miyaura, Heck, and Negishi couplings, which are powerful tools for forming C-C bonds. eie.grresearchgate.net For instance, a palladium-catalyzed Suzuki-Miyaura reaction could couple an aryl boronic acid with an allyl halide. Alternatively, the Mizoroki-Heck reaction involves the coupling of an aryl halide with an olefin. umb.eduustc.edu.cn In the context of constructing this compound, this could involve coupling an appropriately substituted phenol or aryl halide with an allylating agent. The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for modulating the catalyst's activity and selectivity. eie.gr
| Reaction Type | Catalyst System (Example) | Reactants | Description |
| Palladium-Catalyzed Allylation | Pd(OAc)₂, PPh₃, Ti(O-iPr)₄ | Phenol, Allyl Alcohol | A palladium(0) species, formed in situ, reacts with the allyl alcohol to create a π-allyl palladium intermediate. Subsequent reaction with the phenol and reductive elimination yields the allyl aryl ether. universiteitleiden.nl |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Xantphos, K₂CO₃ | Aryl Halide, Allylboronic Ester | This reaction creates a C-C bond between an aromatic ring and an allyl group, offering a direct route to functionalize the phenol ring. researchgate.net |
| Mizoroki-Heck Reaction | Palladium Catalyst, Base | Aryl Halide, Alkene | This reaction couples an organohalide with an alkene. It is a foundational method for creating substituted alkenes and can be adapted for allylphenol synthesis. ustc.edu.cn |
| Kumada Coupling | Nickel or Palladium Catalyst | Grignard Reagent, Alkyl/Aryl Halide | This coupling method utilizes a Grignard reagent as the nucleophile to react with an organohalide, providing an economical route for C-C bond formation. umb.edu |
Investigations into Reaction Mechanisms and Pathways
Detailed Mechanistic Elucidation of Claisen Rearrangement in Methoxy-Allyl Phenol Synthesis
The Claisen rearrangement is a powerful and widely studied reaction for synthesizing ortho-allylphenols from allyl aryl ethers. nrochemistry.combyjus.com The synthesis of this compound often utilizes this reaction, starting from 3-methoxyphenyl allyl ether. The reaction is a nih.govnih.gov-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted mechanism. nrochemistry.comwikipedia.org
The process is initiated by heating the allyl aryl ether, typically to temperatures around 250°C, although catalysts like Lewis acids can facilitate the reaction at lower temperatures. libretexts.orgbenthamopen.com The mechanism involves the intramolecular reorganization of six electrons within a cyclic, six-membered transition state. wikipedia.orglibretexts.org
The key steps are:
nih.govnih.gov-Sigmatropic Shift : The allyl group migrates from the ether oxygen to the ortho position of the aromatic ring. This occurs via a concerted process where the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho carbon of the benzene (B151609) ring. libretexts.org This step is typically the rate-determining step.
Formation of a Dienone Intermediate : This initial rearrangement disrupts the aromaticity of the benzene ring, resulting in a non-aromatic cyclohexadienone intermediate. byjus.comlibretexts.org
Tautomerization (Rearomatization) : The dienone intermediate rapidly undergoes tautomerization to restore the highly stable aromatic ring. A proton shifts from the ortho position to the oxygen of the former carbonyl group, yielding the final o-allylphenol product. byjus.com
Computational studies using topological analysis of the Electron Localization Function (ELF) have provided deeper insight into the bond-breaking and bond-forming processes, confirming the concerted but asynchronous nature of the transition state. researchgate.net The presence of the methoxy group on the phenyl ring can influence the electron density of the ring and potentially affect the reaction rate, but it does not fundamentally alter the core mechanism of the rearrangement.
Photoinduced Cascade Reactions Involving 2-Allylphenol Derivatives
Recent research has explored light-driven, metal-free cascade reactions involving 2-allylphenol derivatives, including those with a methoxy substituent. nih.govacs.orgresearchgate.net These reactions provide a mild and efficient pathway to synthesize complex heterocyclic structures like 2,3-dihydrobenzofurans. nih.govacs.org
The process is initiated by the photochemical activity of allyl-functionalized phenolate anions, which are generated in situ through the deprotonation of the corresponding phenol. nih.govacs.org The reaction proceeds rapidly, often with reaction times as short as 35 minutes, and delivers a diverse range of functionalized products. acs.orgresearchgate.net
The proposed mechanism involves a cascade reaction pathway:
Phenolate Formation : A base, such as N,N,N',N'-tetramethylguanidine (TMG), deprotonates the 2-allylphenol derivative. acs.org
Photochemical Initiation : Under irradiation with light (e.g., a 456 nm lamp), the phenolate anion becomes photoactive. acs.org This excited state can then interact with an alkyl halide.
Radical Formation : The process leads to the formation of carbon-centered radical species. nih.govresearchgate.net
Cascade Reaction : A tandem Atom Transfer Radical Addition (ATRA) and an intramolecular nucleophilic substitution (SN) process occurs, leading to the formation of the 2,3-dihydrobenzofuran ring system. nih.govacs.org
In a specific example, this compound was used as a reactant to synthesize 5-Methoxy-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran, demonstrating the applicability of this photochemical method to methoxy-substituted allylphenols. acs.org
Isomerization Pathways of Allylphenol Moieties
The allyl side chain of 2-allylphenols can be isomerized to the thermodynamically more stable trans-(prop-1-enyl) side chain. This transformation is typically catalyzed by transition metals, such as palladium (Pd) or ruthenium (Ru). rsc.orgresearchgate.net The isomerization moves the double bond from the terminal position of the allyl group to a position conjugated with the benzene ring. researchgate.net
Two primary mechanistic pathways are generally considered for this transition metal-catalyzed isomerization:
π-Allyl Hydride Mechanism : This pathway involves the formation of an intermediate π-allyl(hydrido)palladium complex. The catalyst coordinates to the double bond of the allyl group, followed by the abstraction of a hydrogen atom to form the π-allyl complex. The subsequent re-addition of the hydride to a different carbon of the allyl system leads to the isomerized propenyl group. rsc.org
Sigmatropic nih.govacs.org Hydrogen Shift : An alternative mechanism involves a sigmatropic nih.govacs.org hydrogen shift within a π-olefinpalladium complex. rsc.org
The reaction is sensitive to steric effects, and the choice of catalyst and ligands can influence the efficiency and selectivity of the isomerization. rsc.org For instance, nickel-catalyzed isomerizations have shown high selectivity for the trans-isomer product. researchgate.net These reactions are generally under thermodynamic control, favoring the formation of the more stable conjugated E-isomer. docksci.com
Condensation Reactions with 2-Allylphenol
As a substituted phenol, 2-allylphenol can participate in various condensation reactions, which are crucial for forming larger molecules and creating new carbon-carbon bonds. libretexts.org These reactions typically involve the reaction of the phenol with a carbonyl compound, such as an aldehyde or ketone.
One important class of such reactions is the condensation of phenols with aldehydes or acetals, often promoted by catalysts like iron(III) salts, to generate ortho-quinone methide intermediates. nih.gov These reactive intermediates can then undergo further reactions, such as inverse-electron demand hetero-Diels-Alder reactions with alkenes, to form complex structures like benzopyrans in a one-pot, multicomponent process. nih.gov
While specific studies detailing the condensation of this compound are not prevalent, the general reactivity of phenols suggests its participation in such transformations. The phenolic hydroxyl group activates the aromatic ring, particularly at the ortho and para positions, for electrophilic substitution. In a reaction with an aldehyde, the initial step would likely be an electrophilic attack on the activated ring to form a hydroxybenzyl alcohol, which can then eliminate water to form the reactive ortho-quinone methide.
Furthermore, 2-allylphenol could potentially undergo reactions analogous to the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.org In a broader sense, aldol-type condensations, which involve the reaction of an enolate with a carbonyl compound, represent a fundamental strategy for C-C bond formation that could be adapted for derivatives of 2-allylphenol. libretexts.orgmasterorganicchemistry.com
Advanced Spectroscopic Characterization and Computational Chemistry of 5 Methoxy 2 Allylphenol
Structural Elucidation via Advanced Spectroscopic Techniques
Spectroscopic analysis is fundamental to confirming the chemical identity and purity of 5-Methoxy-2-allylphenol. Each technique offers unique insights into the molecular framework, allowing for unambiguous structural assignment and differentiation from its isomers, such as Eugenol (B1671780) (4-allyl-2-methoxyphenol).
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the exact arrangement of the allyl, methoxy (B1213986), and hydroxyl groups on the phenol (B47542) ring can be determined.
The key to differentiating this compound from its common isomer Eugenol lies in the substitution pattern of the aromatic ring, which directly influences the signals of the aromatic protons. In this compound, the three aromatic protons are chemically distinct and exhibit a specific splitting pattern. In contrast, Eugenol's structure results in a different set of aromatic signals.
¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | ~6.85 | d | ~8.5 |
| Aromatic-H | ~6.70 | dd | ~8.5, 2.5 |
| Aromatic-H | ~6.65 | d | ~2.5 |
| Allyl -CH= | ~5.95 | m | - |
| Allyl =CH₂ | ~5.10 | m | - |
| Methoxy (-OCH₃) | ~3.80 | s | - |
| Allyl -CH₂- | ~3.35 | d | ~6.5 |
¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~158 |
| Aromatic C-OH | ~155 |
| Allyl -CH= | ~137 |
| Aromatic C-H | ~118 |
| Aromatic C-H | ~115 |
| Allyl =CH₂ | ~115 |
| Aromatic C-H | ~112 |
| Aromatic C-C | ~110 |
| Methoxy -OCH₃ | ~55 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | ~3400 | Broad |
| Aromatic C-H | C-H Stretch | ~3050-3000 | Sharp |
| Alkene C-H | C-H Stretch | ~3080 | Sharp |
| Aliphatic C-H | C-H Stretch | ~2950-2850 | Sharp |
| Aromatic C=C | C=C Stretch | ~1600, ~1500 | Sharp |
| Alkene C=C | C=C Stretch | ~1640 | Sharp |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula by measuring the molecular mass with very high precision.
For this compound (C₁₀H₁₂O₂), the expected exact mass is 164.08373 Da. The electron ionization (EI) mass spectrum shows a distinct molecular ion peak (M⁺) at m/z 164. The fragmentation pattern is a molecular fingerprint that helps in structural confirmation and differentiation from isomers. For example, the isomer 2-Allyl-4-methoxyphenol also has a molecular ion at m/z 164, but its major fragments appear at m/z 149 and 148, which differs from this compound. Studies on related ortho-allylphenols suggest that cyclization can occur within the mass spectrometer's ionization chamber, which can influence the fragmentation pathways.
Key Mass Spectrometry Data for this compound
| m/z Value | Assignment | Description |
|---|---|---|
| 164 | [M]⁺ | Molecular Ion |
| 163 | [M-H]⁺ | Loss of a hydrogen radical |
Theoretical Chemistry and Computational Modeling Studies
Computational chemistry provides powerful predictive insights into the properties and potential interactions of this compound, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can predict various molecular properties, such as the distribution of electron density, molecular orbital energies, and reactivity indices.
For this compound, DFT can be used to:
Calculate HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and susceptibility to electronic excitation.
Generate Electrostatic Potential Maps: These maps visualize the electron density around the molecule, identifying electron-rich regions (nucleophilic sites), such as the phenolic oxygen and the aromatic ring, and electron-poor regions (electrophilic sites).
Predict Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the structural assignment.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is instrumental in drug discovery and chemical biology for estimating the binding affinity and interaction patterns of a compound with a specific biological target.
In silico studies on structurally related methoxyphenol compounds have demonstrated the utility of this approach. For this compound, a typical molecular docking workflow would involve:
Preparation of Structures: Obtaining or building 3D models of both this compound and the target protein.
Binding Site Definition: Identifying the active site or binding pocket on the target protein.
Docking Simulation: Using software like AutoDock to place the ligand into the binding site in various conformations and score the interactions.
The simulation yields a binding energy score (typically in kcal/mol), where a more negative value suggests a more favorable interaction. The analysis also reveals specific intermolecular interactions, such as:
Hydrogen Bonds: Formed by the phenolic hydroxyl group.
Hydrophobic Interactions: Involving the allyl group and the aromatic ring.
Pi-Pi Stacking: Between the aromatic ring of the ligand and aromatic amino acid residues in the protein's active site.
Such simulations can screen this compound against various biological targets, such as the estrogen receptor alpha (ERα) or fungal enzymes, to hypothesize its potential biological activities.
Studies on Intramolecular Interactions (e.g., OH-π Hydrogen Bonding) in Allylphenols
The conformational landscape and spectroscopic behavior of allylphenols, including this compound, are significantly influenced by the presence of intramolecular interactions, most notably the OH-π hydrogen bond. This non-conventional hydrogen bond forms between the hydroxyl group (-OH) proton and the π-electron cloud of the adjacent allyl group's carbon-carbon double bond. Research into this area has utilized a combination of spectroscopic techniques and theoretical calculations to elucidate the nature and strength of this interaction.
A pivotal area of investigation has been the study of 2-allylphenol (B1664045) and its substituted derivatives. rsc.org These molecules can exist as a mixture of conformers. One is a "closed" form where the intramolecular OH-π hydrogen bond is present, and the other is an "open" form where such an interaction is absent. rsc.orgnih.gov The presence and strength of this hydrogen bond are sensitive to the electronic effects of substituents on the phenol ring. rsc.org
Spectroscopic and theoretical methods have been employed to probe the energetic and structural characteristics of these hydrogen bonds. rsc.org Infrared (IR) spectroscopy, for instance, is a powerful tool for detecting the OH-π interaction. The formation of the intramolecular hydrogen bond typically leads to a redshift (a shift to lower frequency) in the O-H stretching vibration frequency (ν(OH)). The magnitude of this frequency shift (Δν(OH)) is often correlated with the strength of the hydrogen bond. rsc.orgnih.gov
In studies on 4-substituted 2-allylphenols, the frequency shifts (Δν(OH)) of the O–H vibration have been measured in chloroform (B151607) (CHCl₃) solution. rsc.org These experimental findings, supported by theoretical calculations, demonstrate how substituents on the aromatic ring can modulate the acidity of the hydroxyl proton and the electron density of the π-system, thereby altering the strength of the intramolecular OH-π interaction. rsc.org
Photoelectron (PE) spectroscopy has also been utilized to characterize the two conformers. In the PE spectra of many 2-allylphenol derivatives, two distinct ionizations related to the allylic π(C=C) orbitals can be distinguished. rsc.org These correspond to the open and closed conformers and differ in energy by a value denoted as ΔIP(C=C). This energy difference, which has been found to range between 0.3 and 1.1 eV for various 4-substituted 2-allylphenols, serves as a descriptor for the strength of the intramolecular interaction. rsc.orgnih.gov
Computational chemistry, particularly density functional theory (DFT), has been instrumental in complementing experimental data. ias.ac.innih.govresearchgate.net Theoretical calculations allow for the determination of the geometries of different conformers, the prediction of vibrational frequencies, and the quantification of the energy of the intramolecular hydrogen bond. rsc.orgias.ac.in These computational models help to visualize the molecular structure and understand the electronic factors that govern the OH-π interaction. For instance, calculations can determine the distance between the hydroxyl proton and the π-cloud, a key parameter in defining the hydrogen bond.
The following table summarizes the key spectroscopic and theoretical parameters used to characterize the OH-π intramolecular hydrogen bonding in the general class of 4-substituted 2-allylphenols, which provides a framework for understanding the behavior of this compound.
| Parameter | Method of Determination | Significance | Typical Range of Values |
| Δν(OH) | IR Spectroscopy | Measures the shift in the O-H stretching frequency upon hydrogen bond formation; larger shifts indicate stronger bonds. | Varies with substituent |
| ΔIP(C=C) | Photoelectron Spectroscopy | Represents the difference in ionization potential of the allyl π-orbitals between the open and closed conformers; a descriptor for interaction strength. | 0.3 - 1.1 eV |
| Interaction Energy | Computational Chemistry (e.g., DFT) | Quantifies the stability gained by the formation of the intramolecular hydrogen bond. | Varies with substituent |
| H···π Distance | Computational Chemistry | The geometric distance between the hydroxyl proton and the center of the C=C bond. | Varies with conformer |
These studies on related allylphenols provide a solid foundation for understanding the advanced spectroscopic and computational characterization of this compound. The methoxy group at the 5-position is expected to influence the electronic properties of the phenol ring and, consequently, the strength of the OH-π intramolecular hydrogen bond.
In Vitro Biological Activity and Molecular Target Elucidation of 5 Methoxy 2 Allylphenol
Antimicrobial Activity Studies
Research into the antimicrobial properties of 2-allylphenol (B1664045) and its derivatives, including those with methoxy (B1213986) substitutions, has revealed significant potential for agricultural applications.
Antifungal Efficacy against Phytopathogenic Fungi (e.g., Botrytis cinerea, Phytophthora cinnamomi)
Derivatives of 2-allylphenol have been synthesized and evaluated for their activity against the phytopathogenic fungus Botrytis cinerea, which causes gray mold disease in many crops. Studies indicate that modifications to the chemical structure, such as the substitution of the hydroxyl group with a methoxy group, can lead to a dramatic increase in antifungal efficacy. In one study, the methoxy derivative of 2-allylphenol showed a significantly lower half-maximal inhibitory concentration (IC50) than the parent compound, demonstrating enhanced mycelial growth inhibition. frontiersin.orgnih.gov
Specifically, the IC50 value for 2-allylphenol against B. cinerea was 68 µg/mL, whereas the methoxy derivative, 1-allyl-2-methoxybenzene, had an IC50 of 2 µg/mL. frontiersin.orgnih.gov
| Compound | Target Fungus | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-Allylphenol | Botrytis cinerea | 68.0 | frontiersin.orgnih.gov |
| 1-Allyl-2-methoxybenzene | Botrytis cinerea | 2.0 | frontiersin.orgnih.gov |
Conversely, when tested against Phytophthora cinnamomi, a pathogen responsible for root rot, the effect of methoxylation appears different. Research on 2-allylphenol derivatives showed that replacing the hydroxyl group with a methoxy group led to a decrease in antifungal activity against this oomycete. However, other derivatives, particularly those with nitro groups, exhibited strong growth inhibition against P. cinnamomi, with some showing efficacy comparable to or better than the commercial fungicide metalaxyl. frontiersin.org
Mechanisms of Antifungal Action (e.g., Respiration Inhibition, Gene Expression Modulation)
The antifungal action of 2-allylphenol and its derivatives against B. cinerea is primarily attributed to the inhibition of fungal respiration. frontiersin.org These compounds are understood to block the electron flow in the cytochrome pathway, a critical component of cellular respiration. frontiersin.org
Furthermore, the most active derivatives employ a dual mechanism of action. In addition to direct respiration inhibition, they modulate gene expression. Specifically, these compounds have been found to inhibit the expression of the Bcaox gene in the early stages of B. cinerea conidia germination. frontiersin.orgnih.gov This gene is associated with the alternative oxidase enzyme (AOX), which allows the fungus to bypass the main respiratory chain when it is inhibited. frontiersin.orgnih.gov By suppressing the AOX pathway, these compounds can effectively inhibit both the normal and alternative respiratory pathways of the fungus. frontiersin.orgnih.gov
Receptor Ligand Binding and Functional Antagonism Investigations
The histamine (B1213489) H3 and H4 receptors are targets in drug discovery for inflammatory conditions. nih.gov Research has been conducted on derivatives of 2,3-dihydro-1-benzofuran, a structure related to allylphenols, to evaluate their activity at these receptors.
Affinity and Activity at Histamine H3 and H4 Receptors for 5-Methoxy-2,3-dihydrobenzofuran Derivatives
A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine molecules have been synthesized and assessed as ligands for the histamine H3 (H3R) and H4 (H4R) receptors. nih.gov Among the synthesized compounds was 1-methyl-4-[(5-methoxy-2,3-dihydro-1-benzofuran-2-yl) methyl]piperazine, which incorporates the 5-methoxy-2,3-dihydrobenzofuran moiety. frontiersin.org
Binding analyses showed that most compounds in the series had a higher affinity for H3R than for H4R. nih.gov Functional activity assays indicated that these compounds possess no intrinsic activity and act as antagonists at these receptors. nih.gov The affinity (Ki) values for selected compounds were determined to be in the micromolar range. nih.gov
| Compound Derivative | Target Receptor | Affinity (pKi) | Reference |
|---|---|---|---|
| N-allyl-substituted LINS01004 | Histamine H3 Receptor | 6.40 | nih.gov |
| Chlorinated LINS01007 | Histamine H4 Receptor | 6.06 | nih.gov |
Enzyme Inhibition and Modulation Studies (referencing related allyl compounds)
Phospholipases A2 (PLA2) are enzymes central to inflammatory processes, as they hydrolyze membrane phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators. researchgate.net The inhibition of PLA2 is a key strategy in anti-inflammatory research.
Inhibition of Phospholipase A2 (PLA2) for Anti-inflammatory Research
While direct studies on 5-Methoxy-2-allylphenol are limited, research on its structural isomer eugenol (B1671780) (4-allyl-2-methoxyphenol) provides significant insight into the potential for PLA2 inhibition. Eugenol has been shown to exert potent inhibitory effects on platelet activation by targeting key signaling cascades, including that of cytosolic phospholipase A2 (cPLA2). mdpi.com
The mechanism of action involves the inhibition of the phospholipase Cγ2 (PLCγ2)/protein kinase C (PKC) pathway and the cPLA2/thromboxane A2 (TxA2) cascade. mdpi.com Studies have demonstrated that eugenol significantly inhibits the collagen-induced phosphorylation of cPLA2. mdpi.com This inhibition of cPLA2 prevents the release of arachidonic acid and the subsequent formation of inflammatory mediators, highlighting a potential anti-inflammatory mechanism for related allylphenol compounds.
Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR, LIMK1) in in vitro cellular models (referencing related allyl compounds)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in various cancers, making it a key target for therapeutic intervention.
Studies on related allyl compounds, such as eugenol, have demonstrated the ability to modulate this pathway in cancer cell lines. For instance, methyl eugenol has been shown to exert anticancer effects in retinoblastoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway, which contributed to the induction of autophagy and mitotic arrest. Similarly, eugenol was found to alleviate breast precancerous lesions by inducing apoptosis and S-phase arrest through the HER2/PI3K-Akt pathway. In triple-negative and HER2-positive breast cancer cells, eugenol has been observed to induce autophagy and apoptosis by inhibiting the PI3K/Akt/FOXO3a pathway. These findings suggest that allylphenolic structures may possess the capacity to interfere with this key oncogenic signaling cascade.
In contrast, direct evidence linking this compound or closely related allyl compounds to the modulation of the LIM-kinase 1 (LIMK1) signaling pathway in in vitro cellular models is not well-documented in the current scientific literature. The LIMK1 pathway is crucial for regulating actin cytoskeleton dynamics, and its inhibition has been explored as a therapeutic strategy in certain diseases. While various small molecules have been developed as LIMK1 inhibitors, the role of allylphenols in this context remains an area for future investigation.
Cellular Biological Responses in In Vitro Models (referencing related allyl compounds)
The modulation of cellular signaling pathways by bioactive compounds ultimately manifests as distinct biological responses, including effects on cell division, programmed cell death, and cellular recycling processes.
The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer is often characterized by uncontrolled cell proliferation resulting from a loss of cell cycle regulation. Apoptosis, or programmed cell death, is a natural mechanism to eliminate damaged or unwanted cells. Many anticancer agents function by inducing cell cycle arrest and/or apoptosis.
In vitro studies using various cancer cell lines have shown that related allyl compounds can effectively halt cell cycle progression and trigger apoptosis. Eugenol has been reported to induce S phase cell cycle arrest and apoptosis in human melanoma G361 cells. nih.govresearchgate.net This was accompanied by a decrease in the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (cdks). nih.govresearchgate.net In breast cancer cells, eugenol has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. Furthermore, eugenol can trigger apoptosis in HeLa cervical cancer cells through the mitochondrial pathway, as evidenced by the activation of caspases-9 and -3. nih.gov Derivatives of eugenol have also been synthesized and shown to induce apoptosis in Candida auris, suggesting a broader potential for inducing programmed cell death. researchgate.net
Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death.
The ability of related allyl compounds to induce autophagy has been demonstrated in in vitro cancer models. In breast cancer cells, eugenol treatment has been shown to induce autophagic cell death. nih.govnih.gov This was evidenced by the upregulation of microtubule-associated protein 1 light chain 3 (LC3), a key marker of autophagy. The induction of autophagy by eugenol in these cells was linked to the inhibition of the PI3K/Akt/FOXO3a signaling pathway. nih.govnih.gov Studies have also shown that eugenol, both alone and in combination with spermidine, can significantly increase the accumulation of LC3-II protein, a hallmark of autophagy, across various cell lines without causing cytotoxicity. elifesciences.org
Antioxidant Activity Profiling
Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, and this oxidative stress is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate hydrogen atoms to scavenge free radicals.
The antioxidant potential of this compound can be inferred from studies on its structural analogs, particularly eugenol. Eugenol has demonstrated potent antioxidant and radical-scavenging activity in various in vitro assays. It has been shown to effectively inhibit lipid peroxidation and scavenge different types of free radicals. The antioxidant capacity of eugenol and its derivatives is often attributed to the phenolic hydroxyl group in their structure, which is essential for their free radical scavenging activity.
Different analytical methods are used to quantify antioxidant activity in vitro. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. Studies on eugenol derivatives have utilized these methods to compare their antioxidant efficacy against standards like Trolox and butylated hydroxytoluene (BHT). For example, in one study, eugenol exhibited an IC50 value of 4.38 µg/mL in the DPPH assay, indicating significant antioxidant potential. However, modifications to the hydroxyl group of eugenol, such as through esterification, were found to significantly reduce its antioxidant action.
Biosynthetic Pathway Investigations of Allylphenols
Elucidation of Enzymatic Steps in Allylphenol Biosynthesis (General Pathways relevant to 5-Methoxy-2-allylphenol)
The biosynthesis of allylphenols is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The general pathway, which is well-studied for structurally related compounds like eugenol (B1671780), provides a strong model for the formation of this compound. The key enzymatic transformations involve the deamination of phenylalanine, a series of hydroxylation and methylation reactions on the phenyl ring, and the reduction of the carboxylic acid side chain, followed by the formation of the characteristic allyl group.
Two primary routes for the reduction of the cinnamic acid derivatives have been identified: a CoA-dependent pathway and a more recently explored CoA-independent pathway involving carboxylic acid reductases (CARs). researchgate.netymdb.ca
CoA-Dependent Pathway: In this traditional pathway, the activated cinnamic acid (e.g., feruloyl-CoA) is reduced to the corresponding aldehyde by a cinnamoyl-CoA reductase (CCR). This aldehyde is then further reduced to a cinnamyl alcohol by a cinnamyl alcohol dehydrogenase (CAD). researchgate.net
CAR-Dependent Pathway: This pathway offers a more direct route, where a carboxylic acid reductase (CAR) directly converts the cinnamic acid derivative to an aldehyde. researchgate.netymdb.ca This aldehyde is then subsequently reduced to the alcohol by a CAD. This pathway has been shown to be highly efficient for the production of coniferyl alcohol, a key precursor for eugenol. ymdb.ca
The final step in the formation of many allylphenols is catalyzed by a specific synthase, such as eugenol synthase (EGS), which facilitates the reductive elimination of the acyl group from an acylated coniferyl alcohol intermediate. researchgate.net While a specific synthase for this compound has not been explicitly characterized, it is hypothesized to follow a similar mechanism acting on a methoxylated coniferyl alcohol derivative.
The table below outlines the general enzymatic steps relevant to the biosynthesis of this compound, based on established pathways for similar allylphenols.
| Step | Enzyme Class | Substrate (Example) | Product (Example) |
| 1 | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid |
| 2 | Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid |
| 3 | 4-Coumarate-CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA |
| 4 | Hydroxylases/Methyltransferases | p-Coumaroyl-CoA derived acids | Ferulic acid / 5-Hydroxyferulic acid |
| 5a | Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | Coniferaldehyde |
| 5b | Carboxylic Acid Reductase (CAR) | Ferulic acid | Coniferaldehyde |
| 6 | Cinnamyl Alcohol Dehydrogenase (CAD) | Coniferaldehyde | Coniferyl alcohol |
| 7 | Coniferyl Alcohol Acyltransferase (CFAT) | Coniferyl alcohol | Coniferyl acetate (B1210297) |
| 8 | Allylphenol Synthase (e.g., EGS) | Coniferyl acetate | Eugenol |
Identification of Biosynthetic Precursors and Intermediates
The core structure of this compound originates from the phenylpropanoid pathway, with L-phenylalanine serving as the primary precursor. Through a series of enzymatic modifications, this initial building block is transformed into various intermediates that ultimately lead to the final allylphenol structure.
The central intermediate for many allylphenols is a (hydroxy)cinnamyl alcohol. researchgate.nettaylorfrancis.com For eugenol, this key precursor is coniferyl alcohol. Given the structure of this compound, it is highly probable that its biosynthesis proceeds through a similarly structured, but additionally methoxylated, intermediate. One plausible precursor is 5-methoxyconiferyl alcohol (also known as sinapyl alcohol). The biosynthesis would likely mirror that of eugenol, but with enzymes that can accommodate the additional methoxy (B1213986) group at the C5 position of the aromatic ring.
The introduction of the methoxy group at the 5-position is a critical step. This can theoretically occur at different stages of the pathway. For instance, ferulic acid could be hydroxylated at the 5-position to form 5-hydroxyferulic acid, which is then methylated to yield sinapic acid. Alternatively, methoxylation could occur on a later intermediate. Studies on the biosynthesis of other methoxylated natural products, such as certain flavonoids and alkaloids, have shown that O-methyltransferases (OMTs) can act on various pathway intermediates. nih.govnih.govmpg.de
The immediate precursors to the final synthase-catalyzed reaction are acylated cinnamyl alcohols, such as coniferyl acetate in the case of eugenol biosynthesis. researchgate.net Therefore, it is anticipated that an acylated form of a 5-methoxylated coniferyl alcohol derivative serves as the direct substrate for the synthase that forms this compound.
The following table details the key precursors and intermediates in the proposed biosynthetic pathway leading to this compound.
| Precursor/Intermediate | Chemical Formula | Role in Pathway |
| L-Phenylalanine | C₉H₁₁NO₂ | Primary starting molecule from the shikimate pathway. |
| Cinnamic Acid | C₉H₈O₂ | Formed by the deamination of phenylalanine. |
| p-Coumaric Acid | C₉H₈O₃ | Hydroxylated intermediate. |
| Ferulic Acid | C₁₀H₁₀O₄ | A key branch-point intermediate, methylated at the C3 position. |
| 5-Hydroxyferulic Acid | C₁₀H₁₀O₅ | A potential intermediate leading to the C5 methoxy group. |
| Sinapic Acid | C₁₁H₁₂O₅ | A doubly methylated cinnamic acid derivative. |
| Coniferyl Alcohol | C₁₀H₁₂O₃ | Key monolignol precursor for eugenol. |
| Sinapyl Alcohol | C₁₁H₁₄O₄ | Likely key monolignol precursor for 5-methoxy-allylphenols. |
| Coniferyl Acetate | C₁₂H₁₄O₄ | Acylated intermediate, substrate for eugenol synthase. |
Enzyme Characterization and Pathway Engineering Efforts
The characterization of enzymes involved in allylphenol biosynthesis has been a significant area of research, driven by the desire to understand and manipulate the production of these valuable compounds. While many studies have focused on eugenol and chavicol biosynthesis, the findings are highly relevant to understanding the formation of this compound.
Enzymes from various plant species have been identified and characterized, revealing their substrate specificities and catalytic mechanisms. For example, eugenol synthase (EGS) has been isolated from several plant species, including Ocimum basilicum (basil) and Petunia hybrida. These enzymes have been shown to catalyze the NADPH-dependent reduction of the propenyl side chain of a coniferyl alcohol derivative.
Recent research has also focused on the potential for pathway engineering to produce allylphenols in microbial hosts like Escherichia coli. ymdb.ca This involves the heterologous expression of the necessary biosynthetic genes. A significant advancement in this area is the use of carboxylic acid reductase (CAR) enzymes, which can streamline the conversion of cinnamic acids to their corresponding alcohols. researchgate.netymdb.ca For instance, the combination of a CAR from Segniliparus rugosus (SrCAR) and a cinnamyl alcohol dehydrogenase from Medicago sativa (MsCAD2) has been shown to be highly effective in converting ferulic acid to coniferyl alcohol. ymdb.ca
Furthermore, combinatorial approaches to balance the expression levels of different pathway enzymes have been employed to optimize product yields. ymdb.ca By extending this engineered pathway with a coniferyl alcohol acyltransferase (CFAT) and a eugenol synthase (EGS), researchers have successfully produced eugenol from ferulic acid in E. coli. ymdb.ca
These pathway engineering efforts provide a blueprint for the potential production of this compound. By identifying and incorporating an appropriate O-methyltransferase capable of acting on a suitable precursor, and a synthase that can recognize a 5-methoxylated substrate, it may be possible to engineer a microbial strain for the de novo synthesis of this specific compound.
The table below provides examples of characterized enzymes that are relevant to the biosynthesis of allylphenols and could be part of the pathway for this compound.
| Enzyme | Abbreviation | Source Organism | Substrate(s) | Product(s) |
| Phenylalanine Ammonia-Lyase | PAL | Rhodosporidium toruloides | L-Phenylalanine | Cinnamic acid, Ammonia |
| Cinnamate-4-hydroxylase | C4H | Arabidopsis thaliana | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate-CoA ligase | 4CL | Arabidopsis thaliana | 4-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA, AMP, PPi |
| Cinnamoyl-CoA Reductase | CCR | Arabidopsis thaliana | Feruloyl-CoA, NADPH | Coniferaldehyde, NADP+, CoA |
| Carboxylic Acid Reductase | CAR | Segniliparus rugosus | Ferulic acid, ATP, NADPH | Coniferaldehyde, AMP, PPi, NADP+ |
| Cinnamyl Alcohol Dehydrogenase | CAD | Medicago sativa | Coniferaldehyde, NADPH | Coniferyl alcohol, NADP+ |
| Eugenol Synthase | EGS | Ocimum basilicum | Coniferyl acetate, NADPH | Eugenol, Acetate, NADP+ |
| O-Methyltransferase | OMT | Various Plants | Hydroxylated phenylpropanoids, SAM | Methoxylated phenylpropanoids, SAH |
Analytical Methodologies for 5 Methoxy 2 Allylphenol and Its Analogues
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for separating, identifying, and quantifying 5-Methoxy-2-allylphenol and its analogues, such as eugenol (B1671780), from complex matrices like essential oils. rroij.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques due to their high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC):
HPLC is widely employed for the quantitative analysis of eugenol and its derivatives. scispace.com Reverse-phase HPLC, often using a C18 column, is a common approach. rroij.comscispace.com The separation is typically achieved using an isocratic or gradient mobile phase, commonly a mixture of methanol (B129727) and water, sometimes with the addition of formic acid to improve peak shape. rroij.comscispace.com Detection is frequently performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 280 nm for eugenol. scispace.comnih.gov HPLC methods are validated for parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. scispace.com For instance, a validated HPLC method for eugenol demonstrated good linearity over a concentration range of 12.5 to 1000 ng/mL with a correlation coefficient (r²) greater than 0.9999. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound and its analogues. tdl.org The separation is carried out on a capillary column, often with a non-polar stationary phase like 5% phenyl polymethylsiloxane. mdpi.com The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. tdl.orgnih.gov The mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification. nih.gov For complex samples, GC-MS in Selected Reaction Monitoring (SRM) mode can offer enhanced selectivity and lower detection limits. thermofisher.com The technique is invaluable for identifying multiple fragrance allergens, including eugenol and methyl eugenol, in commercial essential oils. rroij.com
Below is a table summarizing typical chromatographic conditions used for the analysis of eugenol, a close analogue of this compound.
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Analyte | Reference |
|---|---|---|---|---|---|
| HPLC | Reverse Phase C18 (250 mm x 4.6 mm, 5 µm) | Methanol-water (60:40, v/v) | DAD or UV (280 nm) | Eugenol | scispace.com |
| HPLC | Luna C18 (250 mm × 4.6 mm, 5μm) | Methanol-water (40:60, v/v) with 0.1% formic acid | UV (240 nm) | Eugenol derivatives | rroij.com |
| GC-MS | Fused-silica capillary column (30 m x 0.53 mm I.D., 0.53 µm film thickness) | Helium | Flame Ionization Detector (FID) / Mass Spectrometer | Eugenol | nih.gov |
| GC-MS | 5% Phenyl Polymethylsiloxane capillary column | Helium | Mass Spectrometer | Polycyclic Aromatic Alkaloids | mdpi.com |
Spectrophotometric Methods for Quantitative Determination (e.g., UV-Visible Spectroscopy)
UV-Visible spectrophotometry is a straightforward, cost-effective, and rapid method for the quantitative determination of phenolic compounds like this compound and its analogues. researchgate.netscitepress.org This technique relies on the principle that molecules with chromophores, such as the benzene (B151609) ring present in these compounds, absorb light in the UV-visible region of the electromagnetic spectrum. scitepress.orgmsu.edu
The quantitative analysis involves measuring the absorbance of a solution at the wavelength of maximum absorption (λmax). scitepress.orgresearchgate.net For eugenol, the λmax is typically observed around 280-282 nm. researchgate.netresearchgate.net A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. scitepress.org
Validation of the spectrophotometric method is essential to ensure its reliability. ajpaonline.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scitepress.org For example, a validated UV spectrophotometric method for quantifying eugenol in a nanoemulsion showed excellent linearity in the 7–19 μg/ml range, with a detection limit of 0.03 μg/ml and a quantification limit of 0.09 μg/ml. researchgate.net Another study for eugenol quantification in a dissolution medium containing Tween 80 reported an LOD of 0.62 μg/mL and an LOQ of 1.88 μg/mL. ajpaonline.com
The table below presents key validation parameters for UV-Vis spectrophotometric methods developed for eugenol quantification.
| Parameter | Value/Range | Matrix | Reference |
|---|---|---|---|
| λmax | ~282 nm | Ethanol (B145695) | scitepress.org |
| Linearity Range | 7–19 μg/ml | Clove volatile oil and nanoemulsions | researchgate.net |
| Correlation Coefficient (R²) | > 0.999 | Clove volatile oil and nanoemulsions | researchgate.net |
| LOD | 0.03 μg/ml | Clove volatile oil and nanoemulsions | researchgate.net |
| LOQ | 0.09 μg/ml | Clove volatile oil and nanoemulsions | researchgate.net |
| Accuracy (Recovery) | > 95% | Clove volatile oil and nanoemulsions | researchgate.net |
| Precision (RSD) | < 1.37% | Clove volatile oil and nanoemulsions | researchgate.net |
| LOD | 0.62 μg/mL | 0.5% w/v aqueous Tween 80 | ajpaonline.com |
| LOQ | 1.88 μg/mL | 0.5% w/v aqueous Tween 80 | ajpaonline.com |
Development of Chemical Sensors and Probes (e.g., Colorimetric Sensing)
The development of chemical sensors and probes offers a promising avenue for the rapid, selective, and sensitive detection of various analytes, including metal ions, using molecules like this compound analogues as the sensing platform. mdpi.comnih.gov Colorimetric sensors are particularly attractive because they can provide a response—a distinct color change—that is observable with the naked eye. mdpi.com
Derivatives of eugenol have been successfully utilized to create novel colorimetric sensors. mdpi.comrsc.org The phenolic hydroxyl group and the aromatic structure of eugenol make it an excellent ligand for complexing with metal cations. mdpi.com By chemically modifying the eugenol structure, for instance by introducing an azo group, its electronic properties can be tailored to interact specifically with certain metal ions, leading to a visible color change upon binding. mdpi.com
Research has demonstrated the synthesis of eugenol-derived azo dyes that act as colorimetric sensors for detecting toxic metal contaminants like copper (Cu²⁺) and lead (Pb²⁺) in aqueous solutions. mdpi.com Another eugenol-based chemosensor, (E)-N'-(5-allyl-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide (EABH), was developed for the colorimetric "naked eye" detection of ferrous iron (Fe²⁺), changing color from lime yellow to brown in its presence. nih.govresearchgate.net This same sensor also exhibited a "turn-off" fluorescent response to lead (Pb²⁺) ions. nih.govresearchgate.net The detection limits for these sensors can be very low, reaching the micromolar (µM) range, highlighting their high sensitivity. nih.govresearchgate.net
The table below summarizes the characteristics of recently developed chemical sensors based on eugenol derivatives.
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Observable Change | Reference |
|---|---|---|---|---|---|
| Eugenol-derived azo dyes | Cu²⁺, Pb²⁺ | Colorimetric | Not specified | Distinct color changes | mdpi.com |
| Eugenol-based chemosensor (EABH) | Fe²⁺ | Colorimetric | 0.166 µM | Color change from lime yellow to brown | nih.govresearchgate.net |
| Eugenol-based chemosensor (EABH) | Pb²⁺ | Fluorescence "Turn-off" | 0.095 µM | Fluorescence quenching | nih.govresearchgate.net |
| Eugenol-rhodamine-based sensor | Al³⁺ | Colorimetric & Fluorometric | 2.82 µM | Generation of pink coloration and strong fluorescence | rsc.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Methoxy (B1213986) Group Position on Biological Activity and Chemical Reactivity
The position of the methoxy (-OCH₃) group on the phenol (B47542) ring is a critical determinant of the molecule's biological and chemical properties. This substituent influences electron density distribution, which in turn affects antioxidant potential, reactivity, and interaction with biological targets.
Research indicates that the presence and position of methoxy groups can significantly enhance the antioxidant activity of phenolic compounds. nih.govresearchgate.netmdpi.com Generally, an increase in the number of methoxy groups correlates with higher antioxidant activity. nih.govresearchgate.net This is attributed to their electron-donating nature, which can stabilize the phenoxyl radical formed during antioxidant processes. Studies on various phenolic acids have shown that methoxylation, along with hydroxylation, significantly boosts their ability to scavenge free radicals. nih.govresearchgate.net
The spatial arrangement of the methoxy group relative to the hydroxyl group (ortho, meta, or para) has a profound effect. In a study on ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a significant impact on the compounds' biological properties and pharmacokinetics. nih.gov Specifically, placing the methoxy group at the ortho- or meta-position resulted in faster clearance from the liver, while a para-position led to the highest uptake in non-target organs. nih.gov For instance, the ortho-substituted compound displayed the most favorable biological characteristics for a potential imaging agent. nih.gov Similarly, in studies of copper complexes with methoxyphenyl-substituted ligands, the position of the methoxy group on the aromatic ring was found to influence the resulting complex's spatial structure, bioavailability, and cytotoxic activity against cancer cells. mdpi.com
The electronic effects of the methoxy group also play a role. Methoxylation at a position ortho to a hydroxyl group can greatly enhance the electron transfer potential of a compound through p-π conjugation, a key mechanism in antioxidant action. mdpi.com This electronic modulation is fundamental to the chemical reactivity of the phenol, influencing how it participates in reactions such as electrophilic substitution and oxidation.
| Compound Class | Methoxy Position | Observed Effect | Reference |
| ¹⁸F-labeled phosphonium (B103445) cations | ortho, meta | Accelerated radioactivity clearance from liver | nih.gov |
| ¹⁸F-labeled phosphonium cations | para | Highest uptake in heart and other non-targeting organs | nih.gov |
| Dihydrochalcones | ortho to -OH | Greatly enhances electron transfer potential | mdpi.com |
| Phenolic Acids | N/A | More methoxyl groups lead to higher antioxidant activity | nih.govresearchgate.net |
Role of the Allyl Moiety in Molecular Interactions and Transformations
The allyl group (–CH₂–CH=CH₂) is a key functional component that imparts distinct reactivity to the 5-Methoxy-2-allylphenol structure. Its presence opens avenues for a variety of chemical transformations and influences the molecule's interactions.
The C-H bonds at the allylic position (the carbon adjacent to the double bond) are weaker than typical C-H bonds, making this site more reactive. wikipedia.org This enhanced reactivity is central to many reactions involving allyl compounds, including oxidation, ene reactions, and various coupling reactions. wikipedia.org For example, the crosslinking of certain oils and the vulcanization of rubber proceed via reactions at allylic sites. wikipedia.org
In the context of 2-allylphenol (B1664045) derivatives, the allyl group can participate in intramolecular reactions. Research has shown that these compounds can undergo photoinduced cascade reactions to form synthetically valuable 2,3-dihydrobenzofurans. nih.govacs.org This transformation is initiated by the photochemical activity of the corresponding phenolate (B1203915) anion, leading to the formation of a carbon-centered radical that drives a cascade involving the allyl group. nih.govacs.org
The allyl group can also be a target for synthetic modification, a process known as allylation, which involves adding an allyl group to a substrate. wikipedia.org Conversely, the allyl group can be used as a protecting group for alcohols and phenols in organic synthesis due to its relative stability under acidic and basic conditions. organic-chemistry.org It can be selectively removed under specific conditions, often involving palladium catalysts or oxidative cleavage, highlighting its versatile reactivity. organic-chemistry.org This strategic use in synthesis underscores the predictable and manipulable nature of the allyl moiety's chemical behavior. nih.gov
Influence of Substituent Groups on Biological Efficacy of 2-Allylphenol Derivatives
The biological efficacy of the 2-allylphenol scaffold can be finely tuned by introducing various substituent groups onto the aromatic ring. These substituents modify the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its biological activity.
Different substituents attached to a phenolic ring can influence the density and distribution of electrons by either withdrawing or donating them, which affects the interaction between the molecule and a target, such as a biological receptor or an adsorbent surface. mdpi.com For instance, the introduction of electron-donating groups, such as additional hydroxyl or methoxy groups, is a known strategy to enhance the antioxidant properties of phenolic compounds. mdpi.com This is because these groups can better stabilize the radical species formed during the scavenging of free radicals.
Quantitative structure-activity relationship (QSAR) studies on various series of compounds consistently demonstrate the critical role of substituents. josai.ac.jpnih.gov In one study on 2-methoxyphenols, electronic descriptors related to the substituents were used to predict cytotoxicity and cyclooxygenase (COX)-2 inhibition. josai.ac.jpnih.gov Such models help identify which electronic properties (e.g., electronegativity, chemical hardness) conferred by different substituents are crucial for a specific biological effect. josai.ac.jpnih.gov
Future Research Directions for 5 Methoxy 2 Allylphenol
Development of Novel and Sustainable Synthetic Routes
The synthesis of 5-Methoxy-2-allylphenol and its derivatives traditionally relies on methods that may involve harsh conditions or environmentally hazardous reagents. A key future direction is the development of green and sustainable synthetic protocols that improve efficiency, reduce waste, and utilize renewable resources.
Mechanochemical and Solvent-Free Approaches : Conventional synthesis often employs volatile organic solvents, which contribute to environmental pollution. ejcmpr.com Future research should explore mechanochemical methods, such as ball milling, which can facilitate reactions in a solvent-free or low-solvent environment. mdpi.comchemrxiv.org These techniques have proven effective for various organic transformations, including cross-coupling reactions of phenols, and could offer a high-yield, atom-economical route to this compound and its precursors. mdpi.commdpi.com
Bio-based Feedstocks and Catalysis : A shift from petroleum-based starting materials to renewable feedstocks is a cornerstone of sustainable chemistry. nih.gov Research into synthesizing phenol (B47542) derivatives from bio-based furanic compounds is a promising avenue. nih.gov Furthermore, developing novel catalytic systems is crucial. This includes exploring cost-effective metal catalysts or even metal-free approaches to reduce reliance on expensive and toxic heavy metals. mdpi.comnih.gov
Energy-Efficient Rearrangements : The Claisen rearrangement is a fundamental carbon-carbon bond-forming reaction used to introduce the allyl group onto the phenol ring. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires high temperatures. wikipedia.org Future investigations could focus on energy-efficient methods, such as utilizing plasmonic-heat generated from the solar irradiation of gold nanoparticles to drive the reaction, thereby harnessing sunlight as a sustainable energy source. rsc.org Microwave-assisted heating is another established technique that can dramatically increase reaction rates and yields in Claisen rearrangements. wikipedia.org
Advanced Functionalization Techniques : Developing green protocols for the initial synthesis of the substituted phenol core is also vital. Methods like the ipso-hydroxylation of arylboronic acids using oxidants like aqueous hydrogen peroxide in green solvents such as ethanol (B145695) represent a mild and highly efficient alternative to traditional methods. nih.govresearchgate.net Such a strategy could be integrated into a multi-step, one-pot synthesis to generate diverse analogues. nih.gov
A summary of potential sustainable synthetic strategies is presented below.
| Sustainable Strategy | Key Advantages & Research Focus |
|---|---|
| ecoMechanochemistry | Reduces or eliminates the use of hazardous solvents, decreases reaction times, and can lead to novel reactivity. mdpi.comchemrxiv.org Focus on adapting this for Claisen rearrangement and other functionalization steps. |
| grassBio-based Feedstocks | Moves away from fossil fuel dependency by using renewable starting materials like furanic derivatives. nih.gov Research needed to develop efficient conversion pathways to the required phenol core. |
| light_modePhotocatalysis/Solar Energy | Utilizes light as an energy source, reducing reliance on conventional heating. rsc.org Focus on plasmon-enabled or photocatalytic Claisen rearrangements. |
| scienceGreen Catalysis | Employs earth-abundant, non-toxic catalysts and green reaction media (e.g., water, ethanol). mdpi.comnih.gov Focus on developing catalysts for selective allylation and functionalization. |
Advanced Mechanistic Investigations of Biological Activities
Methoxyphenolic compounds are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. nih.govd-nb.infomdpi.com While this compound is expected to share some of these properties, its specific molecular mechanisms of action remain largely uncharacterized. Future research must move beyond preliminary screening to advanced mechanistic studies.
Elucidating Anti-inflammatory Pathways : Studies on related methoxyphenols have shown they can inhibit the expression of multiple inflammatory mediators like cytokines and chemokines. nih.gov However, the precise signaling pathways modulated by this compound are unknown. Future work should investigate its effects on key inflammatory transcription factors such as NF-κB. mdpi.com Furthermore, research indicates that some methoxyphenols may act post-transcriptionally by inhibiting the binding of RNA-binding proteins (e.g., HuR) to mRNA, which affects mRNA stability. nih.govd-nb.info Investigating this novel mechanism for this compound could reveal new therapeutic targets.
Characterizing Antioxidant Mechanisms : The antioxidant activity of phenolic compounds is well-documented, but the specifics can vary. It is important to determine how this compound mitigates oxidative stress. This includes quantifying its ability to scavenge different reactive oxygen species (ROS) and investigating its influence on endogenous antioxidant systems. For instance, the Nrf2/HO-1 signaling pathway is a critical defense mechanism against oxidative stress that is modulated by eugenol (B1671780), and its potential regulation by this compound should be a key area of inquiry. mdpi.com
Identifying Specific Molecular Targets : A crucial goal is to identify the direct molecular targets of this compound. Does it act as a selective inhibitor of enzymes like cyclooxygenase (COX), as seen with other 2-methoxyphenols? nih.govjosai.ac.jp Or does it modulate the activity of ion channels or receptors? Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to pull down and identify binding partners, providing a clearer picture of its mechanism of action and potential off-target effects. Some phenol derivatives have been shown to induce apoptosis in cancer cells through mechanisms that may involve mitochondrial calcium signaling and caspase activation, highlighting the need for detailed cellular studies. nih.gov
Computational Design and Predictive Modeling for New Analogues
In silico methods are indispensable tools in modern drug discovery and chemical research, offering a rapid and cost-effective means to design new molecules and predict their properties. frontiersin.orgazolifesciences.com Applying these approaches to this compound can accelerate the discovery of novel analogues with superior activity and safety profiles.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By systematically modifying the structure of this compound (e.g., altering substituents on the phenyl ring or modifying the allyl group) and measuring the corresponding biological activity, robust QSAR models can be developed. nih.govjosai.ac.jp These models can then be used to predict the activity of yet-unsynthesized analogues, guiding synthetic efforts toward the most promising candidates. mdpi.com
Molecular Docking and Virtual Screening : If a specific protein target for this compound is identified (as discussed in section 9.2), molecular docking can be used to predict the binding orientation and affinity of new analogues within the protein's active site. nih.gov This structure-based design approach allows for the rational optimization of interactions to enhance potency and selectivity. Large chemical libraries can be virtually screened against the target to identify novel scaffolds that mimic the binding mode of this compound. biointerfaceresearch.com
Predictive Toxicology and ADME Modeling : A critical aspect of developing new chemical entities is ensuring their safety. Computational toxicology employs models to predict potential adverse effects, such as genotoxicity or organ toxicity, based on chemical structure. azolifesciences.comfrontiersin.org Similarly, models for Absorption, Distribution, Metabolism, and Excretion (ADME) can predict the pharmacokinetic properties of new analogues. biointerfaceresearch.cominotiv.com Integrating these predictive models early in the design process can help to prioritize compounds with a higher likelihood of success in later developmental stages by flagging potential liabilities before costly synthesis and testing are undertaken.
A summary of computational approaches for future research is provided below.
| Computational Approach | Objective and Application |
|---|---|
| functionsQSAR Modeling | To establish a correlation between structural features and biological activity (e.g., anti-inflammatory potency). nih.govrsc.org Used to predict the activity of new designs. |
| hubMolecular Docking | To visualize and predict how analogues bind to specific protein targets (e.g., COX-2). nih.gov Guides the rational design of more potent and selective compounds. |
| warningPredictive Toxicology | To forecast potential adverse effects and toxicity of new analogues in silico. frontiersin.org Helps to de-risk and prioritize compounds with better safety profiles early on. |
| directions_runADME Prediction | To model the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) of designed compounds. biointerfaceresearch.cominotiv.com Ensures new analogues have favorable drug-like properties. |
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2-allylphenol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves allylation of a methoxyphenol precursor. For example, Williamson ether synthesis can be employed using 5-methoxyphenol and allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone. Temperature control (70–80°C) and inert atmospheres (N₂) minimize side reactions such as oxidation or polymerization of the allyl group . Purity of intermediates should be verified via TLC or HPLC (>97% purity recommended) to ensure high yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and allyl group signals (δ 5.0–5.2 ppm for CH₂=CH₂ and δ 3.3–3.5 ppm for the methylene adjacent to oxygen) .
- IR : Confirm O–H stretch (~3200 cm⁻¹), C–O–C (methoxy, ~1250 cm⁻¹), and C=C (allyl, ~1640 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~164.2) and fragmentation patterns should align with the allyl and methoxy substituents .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A eye irritation per GHS) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Variability Analysis : Compare studies for differences in derivative structures (e.g., substituent positions), purity (HPLC/LC-MS validation), and assay conditions (cell lines, concentrations) .
- Dose-Response Studies : Conduct parallel assays to identify threshold concentrations for observed effects (e.g., antimicrobial vs. cytotoxic activity) .
- Meta-Analysis : Use computational tools (e.g., QSAR models) to correlate structural features with bioactivity trends .
Q. What experimental designs are optimal for studying the oxidative degradation pathways of this compound?
- Methodological Answer :
- Accelerated Degradation : Expose the compound to UV light (λ = 254 nm) and elevated temperatures (40–60°C) in solvents like methanol/water mixtures .
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., quinone derivatives from allyl group oxidation) .
- Radical Scavenger Tests : Add antioxidants (e.g., BHT) to confirm radical-mediated degradation mechanisms .
Q. How can reaction yields be improved in large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Screen palladium or copper catalysts for coupling efficiency in allylation steps .
- Solvent Engineering : Test mixed solvents (e.g., DMF/THF) to enhance solubility of intermediates .
- Flow Chemistry : Implement continuous flow systems to maintain precise temperature control and reduce side reactions .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for this compound under ambient conditions?
- Methodological Answer :
- Environmental Factor Testing : Replicate stability assays under controlled humidity (0–80% RH) and oxygen levels to isolate degradation triggers .
- Impurity Profiling : Compare degradation rates of batches with trace metal contaminants (e.g., Fe³⁺) versus purified samples .
- Statistical Validation : Apply ANOVA to assess significance of reported discrepancies across studies .
Biological Activity Profiling
Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- NF-κB Inhibition Assay : Treat LPS-stimulated macrophages and measure TNF-α suppression via ELISA .
- ROS Scavenging : Use DCFH-DA fluorescence in cell-free systems to quantify antioxidant capacity .
- Cytotoxicity Thresholds : Perform MTT assays on human fibroblast lines to establish safe concentration ranges .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
